molecular formula C27H30N4O3 B15393118 N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B15393118
M. Wt: 458.6 g/mol
InChI Key: MPURQUNXPINURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo-pyrazine derivative featuring a propanamide side chain with a 4-methoxyphenylethyl group and a 4-isopropylphenyl substituent.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C27H30N4O3/c1-18(2)20-5-7-22(8-6-20)24-17-25-27(33)30(15-16-31(25)29-24)14-13-26(32)28-19(3)21-9-11-23(34-4)12-10-21/h5-12,15-19H,13-14H2,1-4H3,(H,28,32)

InChI Key

MPURQUNXPINURK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=C(C=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example Compound () :
    • Structure : 3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl}-N-[3-(trifluoromethyl)phenyl]propanamide.
    • Key Differences :
  • The core is pyrazolo[3,4-d]pyrimidine instead of pyrazolo[1,5-a]pyrazine.
  • Substituents include a tert-butyl group and a trifluoromethylphenyl amide.
Pyrazolo[4,3-b]pyridine Derivatives
  • Example Compound () :
    • Structure : (4R)-1-{[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl}-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide.
    • Key Differences :
  • The core is pyrazolo[4,3-b]pyridine with a fluorinated cyclohexyl group.
  • Contains a prolinamide moiety instead of a simple propanamide.
    • Properties : Fluorination and cyclohexyl groups may enhance bioavailability and target affinity .

Substituent Variations

Aryl and Amide Modifications
  • 4-Nitrophenyl Derivatives (): Example: 4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenyl-pyrazole (5a). Synthesis: Prepared via hydrazonyl bromide and dibenzoylmethane in THF (59% yield, mp 194–6°C) .
  • Triazolo-Pyridine Derivatives (): Example: Filgotinib (N-(5-{4-[(1,1-dioxidothiomorpholino)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide). Key Feature: A triazolo-pyridine core with a sulfonamide group. Application: FDA-approved JAK inhibitor, highlighting the therapeutic relevance of similar amide-linked heterocycles .
Table 1: Melting Points and Yields of Selected Analogs
Compound Core Structure Melting Point (°C) Yield (%) Reference
Target Compound Pyrazolo[1,5-a]pyrazine N/A N/A
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (16a) Pyrazolo-triazolo-pyrimidine >340 N/A
3-{1-tert-butyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-CF3-phenyl)propanamide Pyrazolo[3,4-d]pyrimidine N/A N/A
4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenyl-pyrazole (5a) Pyrazole 194–196 59
Key Observations:
  • The target compound’s methoxy and isopropyl groups may reduce crystallinity compared to nitro-substituted analogs.

Computational Insights

  • Electron Localization Function (ELF): Studies on noncovalent interactions () reveal that substituents like methoxy and isopropyl groups influence electron density distribution, affecting binding interactions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step routes requiring precise control of reaction parameters:

  • Temperature and pH : Critical for minimizing side reactions (e.g., hydrolysis of the pyrazolo[1,5-a]pyrazine core requires neutral pH and temperatures between 60–80°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol is used for cyclization steps .
  • Catalysts : Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitutions .
    Methodological Tip : Use gradient-controlled heating and inline pH monitoring for reproducibility.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substituents on the pyrazolo-pyrazine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
    Data Interpretation Tip : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Q. How can researchers confirm the compound’s stability under experimental conditions?

  • Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via TLC or HPLC .
  • pH-dependent stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition assays?

  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring to improve binding affinity to ATP pockets .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR, BRAF) .
  • Synthetic Validation : Perform Suzuki-Miyaura couplings to attach diverse aryl groups and assay activity .
    Case Study : Replacing the methoxyphenyl group with a trifluoromethoxy analog increased IC50 by 10-fold in kinase inhibition assays .

Q. How should contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Orthogonal Assays : Compare results across multiple models (e.g., murine macrophages for anti-inflammatory activity vs. human cancer cell lines for cytotoxicity) .
  • Dose-Response Analysis : Establish EC50/IC50 curves to differentiate target-specific effects from off-target toxicity .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to divergent outcomes .

Q. What strategies optimize pharmacokinetics (e.g., bioavailability) for in vivo studies?

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to the propanamide side chain to enhance solubility .
  • Prodrug Design : Mask polar groups with ester linkages, which hydrolyze in vivo to release the active compound .
  • In Vitro ADME Screening : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays for metabolic stability .

Q. How can computational methods streamline the design of derivatives with improved bioactivity?

  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization .
  • QSAR Models : Correlate substituent properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets .
  • Molecular Dynamics : Simulate binding kinetics to refine docking poses and optimize residence time in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.